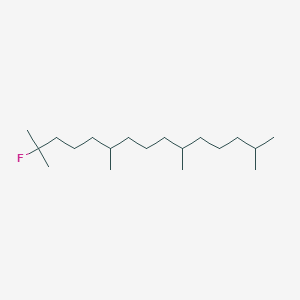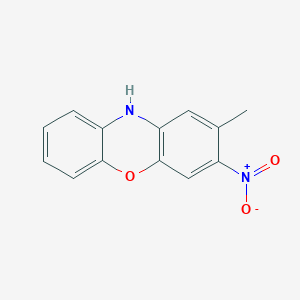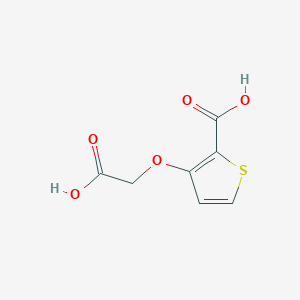![molecular formula C22H13N3O B14355288 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-66-8](/img/structure/B14355288.png)
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenoxy group attached to a phenyl ring, which is further connected to an indole ring system.
準備方法
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
化学反応の分析
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
科学的研究の応用
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and muscle wasting disorders
Industry: It is used in the development of new chemical processes and materials with specific properties.
作用機序
The mechanism of action of 2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as the androgen receptor. As a selective androgen receptor modulator (SARM), it binds to the androgen receptor and modulates its activity, leading to various biological effects. This interaction can influence pathways involved in muscle growth, bone density, and other physiological processes .
類似化合物との比較
2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is similar to other selective androgen receptor modulators (SARMs) like enobosarm (also known as ostarine) and other compounds with cyanophenoxy groups. its unique structure provides distinct properties and potential applications. Similar compounds include:
Enobosarm (Ostarine): Known for its use in muscle wasting disorders and cancer research.
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile: Another compound with a similar structure but different positional isomers.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
90178-66-8 |
|---|---|
分子式 |
C22H13N3O |
分子量 |
335.4 g/mol |
IUPAC名 |
2-[3-(4-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-5-8-19(9-6-15)26-20-3-1-2-17(11-20)22-12-18-7-4-16(14-24)10-21(18)25-22/h1-12,25H |
InChIキー |
LRWWROIXDNGKLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C3=CC4=C(N3)C=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)




![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)







